Rebaudioside B
Rebaudioside B
Rebaudioside B is a rebaudioside that is steviol in which the hydroxy group is replaced by a beta-D-glucopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->3)]-beta-D-glucopyranosyl group. It has a role as a sweetening agent. It is a rebaudioside, a beta-D-glucoside and a trisaccharide derivative. It is functionally related to a beta-D-Glcp-(1->2)-[beta-D-Glcp-(1->3)]-beta-D-Glcp. It is a conjugate acid of a rebaudioside B(1-).
Rebaudioside B is a natural product found in Stevia rebaudiana with data available.
See also: Stevia rebaudiuna Leaf (part of).
Rebaudioside B is a natural product found in Stevia rebaudiana with data available.
See also: Stevia rebaudiuna Leaf (part of).
Brand Name:
Vulcanchem
CAS No.:
58543-17-2
VCID:
VC21214435
InChI:
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)
SMILES:
Molecular Formula:
C38H60O18
Molecular Weight:
804.9 g/mol
Rebaudioside B
CAS No.: 58543-17-2
Cat. No.: VC21214435
Molecular Formula: C38H60O18
Molecular Weight: 804.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rebaudioside B is a rebaudioside that is steviol in which the hydroxy group is replaced by a beta-D-glucopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->3)]-beta-D-glucopyranosyl group. It has a role as a sweetening agent. It is a rebaudioside, a beta-D-glucoside and a trisaccharide derivative. It is functionally related to a beta-D-Glcp-(1->2)-[beta-D-Glcp-(1->3)]-beta-D-Glcp. It is a conjugate acid of a rebaudioside B(1-). Rebaudioside B is a natural product found in Stevia rebaudiana with data available. See also: Stevia rebaudiuna Leaf (part of). |
|---|---|
| CAS No. | 58543-17-2 |
| Molecular Formula | C38H60O18 |
| Molecular Weight | 804.9 g/mol |
| IUPAC Name | 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50) |
| Standard InChI Key | DRSKVOAJKLUMCL-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O |
| Canonical SMILES | CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O |
| Appearance | Powder |
| Melting Point | 193 - 195 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator